

Comparative Analysis of ULK1/2 Inhibitors: DCC-3116 vs. SBI-0206965

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Compound of Interest					
Compound Name:	DCC-3116				
Cat. No.:	B12363687	Get Quote			

In the landscape of targeted cancer therapy, the inhibition of autophagy has emerged as a promising strategy to overcome resistance to various treatments. Central to the initiation of autophagy are the ULK1 and ULK2 kinases, making them attractive targets for drug development. This guide provides a comparative analysis of two prominent ULK1/2 inhibitors, DCC-3116 and SBI-0206965, with a focus on their mechanism of action, preclinical efficacy, and selectivity, supported by experimental data.

Mechanism of Action and Target Specificity

Both **DCC-3116** and SBI-0206965 are small molecule inhibitors targeting the ULK1 and ULK2 kinases, which are essential for the initiation of the autophagy pathway.[1][2] Autophagy is a cellular recycling process that can be co-opted by cancer cells to survive stress induced by therapies like MAPK pathway inhibitors.[3][4] By inhibiting ULK1/2, these compounds aim to block this survival mechanism and enhance the efficacy of other anticancer agents.[1][2]

DCC-3116 is described as a potent and highly selective switch-control inhibitor of ULK1/2.[1] Preclinical data highlight its selectivity, with no off-target kinases identified within a 30-fold potency range of ULK1.[5] In contrast, while SBI-0206965 was initially identified as a ULK1 inhibitor, subsequent studies have revealed it to be a more promiscuous kinase inhibitor.[6][7] It potently inhibits several other kinases, including AMPK and members of the AMPK-related kinase family (NUAK1, MARK3/4), often with equal or greater potency than for ULK1.[6][7][8] This lack of specificity can lead to off-target effects, complicating the interpretation of experimental results and potentially causing unforeseen toxicities.[6][7]



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In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data on the performance of **DCC-3116** and SBI-0206965 from preclinical studies.

Table 1: In Vitro Potency of DCC-3116 and SBI-0206965

Compound	Target	Assay Type	IC50 (nM)	Reference
DCC-3116	ULK1	Enzymatic	4	[5]
ULK2	Enzymatic	30	[5]	
ULK1	Cellular	6	[5]	_
ULK2	Cellular	9	[5]	_
SBI-0206965	ULK1	Enzymatic	108	[2][9][10]
ULK2	Enzymatic	711	[9][10]	

Table 2: Preclinical In Vivo Efficacy of DCC-3116

Cancer Model	Combination Agent	Dosage	Outcome	Reference
KIT exon 11- mutated GIST xenograft	Ripretinib (25 mg/kg)	50 mg/kg	100% tumor regression	[5]
KRAS G12C- mutated NSCLC xenograft	Sotorasib (10 mg/kg)	50 mg/kg	100% tumor growth inhibition	[5]

SBI-0206965 has demonstrated the ability to inhibit autophagy and promote apoptosis in various cancer cell lines.[2][11] However, its utility in vivo is limited by poor oral absorption and low systemic exposure.[12][13] In contrast, **DCC-3116** has shown promising in vivo efficacy, particularly in combination with MAPK pathway inhibitors, leading to significant tumor regression and growth inhibition in preclinical models.[5][14] **DCC-3116** is currently being



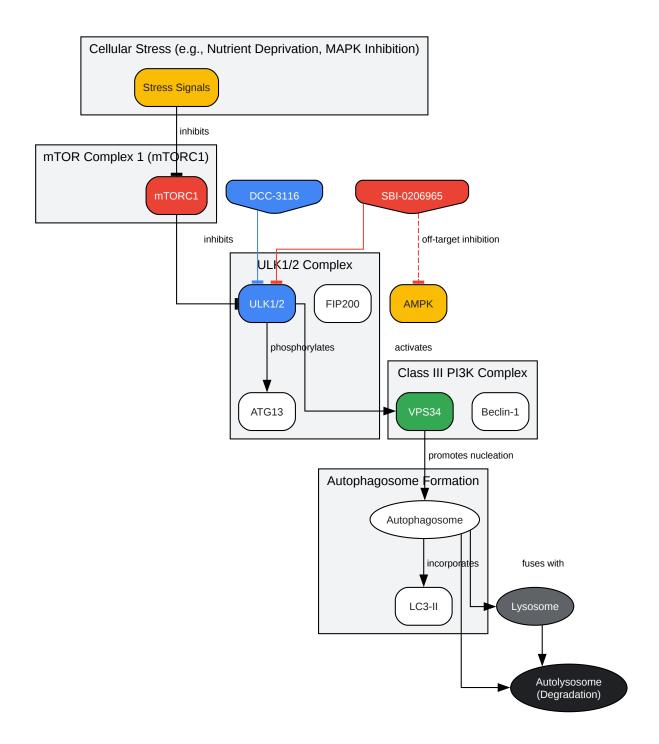


evaluated in Phase 1/2 clinical trials as a single agent and in combination with other targeted therapies.[1][15][16][17]

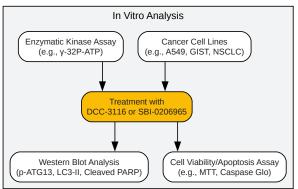
Signaling Pathways and Experimental Workflows

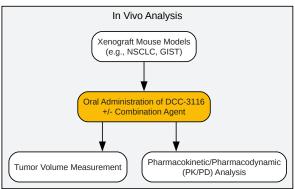
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.











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